molecular formula C7H12N2O5S B1294501 2,5-Diaminoanisole sulfate CAS No. 66671-82-7

2,5-Diaminoanisole sulfate

Cat. No. B1294501
CAS RN: 66671-82-7
M. Wt: 236.25 g/mol
InChI Key: HAGUXKMTUITVQW-UHFFFAOYSA-N
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Description

2,4-Diaminoanisole sulfate is a synthetic compound that appears as an off-white to violet solid, soluble in water and ethanol. It is primarily used as a component in oxidizing hair and fur dye formulations and as an intermediate in the production of C.I. Basic Brown 2, a dye used in various consumer products. The main routes of potential human exposure to this chemical are through skin contact and inhalation, and it is considered to be a probable human carcinogen .

Synthesis Analysis

The synthesis of related compounds, such as 3,5-Diamino-1,2,4-triazole sulfate, involves starting materials like dicyandiamide and hydrazine dihydrochloride. The process includes condensation and rearrangement reactions, followed by acidification to obtain the sulfate form. The synthesis aims to improve the purity and overall yield of the product, which in this case reached 76% . Although this is not the synthesis of 2,4-diaminoanisole sulfate directly, it provides insight into the synthesis of similar compounds.

Molecular Structure Analysis

The molecular structure of compounds related to 2,4-diaminoanisole sulfate, such as 2-sulfamino-2-deoxy-alpha-D-glucopyranose sodium salt (glucosamine 2-sulfate), has been determined using direct methods. The crystal structure analysis reveals the expected sugar ring conformation and the geometry of the N-sulfate moiety, which is consistent with previous studies on monosaccharide O-sulfates . This information is relevant for understanding the structural characteristics of sulfated compounds.

Chemical Reactions Analysis

Chemical reactions involving amino and nitramino groups, as seen in the synthesis of 5,5'-diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole, can improve the energetic properties of functionalized bitriazoles. The interaction between these groups is crucial for the stability and performance of the compounds. The new compounds synthesized are characterized by various spectroscopic methods and their energetic performance is predicted using computational tools .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-diaminoanisole sulfate are not directly detailed in the provided papers. However, the related research on energetic materials based on bitriazoles provides insights into the characterization of such compounds. These compounds are investigated using spectroscopy, elemental analysis, mass spectrometry, differential thermal analysis, and X-ray analysis. Their stability is explained through structural characteristics, and their energetic performance is assessed . The presence of a brown pigment in the thyroid follicular cells of rats exposed to 2,4-diaminoanisole sulfate indicates a dose-related physical property of the compound .

Scientific Research Applications

Thyroid Function and Carcinogenesis

Studies have explored the effects of 2,4-diaminoanisole sulfate (a compound similar to 2,5-diaminoanisole sulfate) on thyroid function and carcinogenesis. Kitahori et al. (1989) found that dietary administration of 2,4-diaminoanisole sulfate led to elevated levels of thyroid-stimulating hormone (TSH) and reduced thyroxine (T4) and triiodothyronine (T3) levels in male Wistar rats (Kitahori et al., 1989). Additionally, this compound significantly increased the incidence of preneoplastic lesions, adenomas, and carcinomas in the thyroid gland.

Mutagenicity and Genetic Damage

Research has shown that certain hair-dye chemicals, including 2,4-diaminoanisole sulfate, have the potential to induce genetic damage. Mayer and Goin (1980) found that only specific testing conditions demonstrated the genetic activity of 2,4-diaminoanisole sulfate in yeast strains of Saccharomyces cerevisiae, highlighting its mutagenic potential (Mayer & Goin, 1980).

Carcinogenicity in Animal Models

Several studies have focused on the carcinogenic effects of 2,4-diaminoanisole sulfate in animal models. Ward et al. (1979) observed that dietary levels of 2,4-diaminoanisole sulfate induced thyroid neoplasms in F344 rats, with a higher incidence in males and females administered high doses (Ward et al., 1979). The neoplasms observed were primarily follicular cell carcinomas, which were invasive but did not metastasize.

Safety And Hazards

2,5-Diaminoanisole sulfate is classified under GHS07. The hazard statements associated with it are H302-H315-H319-H332-H335 . It is advisable to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

2-methoxybenzene-1,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.H2O4S/c1-10-7-4-5(8)2-3-6(7)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGUXKMTUITVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

66671-82-7
Record name 1,4-Benzenediamine, 2-methoxy-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66671-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID3070468
Record name 2,5-Diaminoanisole sulfate
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Molecular Weight

236.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diaminoanisole sulfate

CAS RN

42909-29-5, 66671-82-7
Record name 1,4-Benzenediamine, 2-methoxy-, sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42909-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1,4-Benzenediamine, 2-methoxy-, sulfate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, 2-methoxy-, sulfate (1:1)
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Record name 2,5-Diaminoanisole sulfate
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Record name 2-methoxybenzene-1,4-diammonium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.891
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-methoxybenzene-1,4-diammonium sulphate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXY-P-PHENYLENEDIAMINE SULFATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
VW Mayer, CJ Goin - Mutation Research/Genetic Toxicology, 1980 - Elsevier
A number of procedures were used to test for the potential of 5 hair-dye chemicals, 4-nitro-o-phenylenediamine, 2-nitro-p-phenylenediamine, m-phenylenediamine, 2,4-diaminoanisole …
Number of citations: 18 www.sciencedirect.com
CJW Sheu, S Green - Mutation Research/Genetic Toxicology, 1979 - Elsevier
Male rats were exposed to maximally tolerated doses of 5 hair-dye components in a dominant lethal test. Each component was tested at 3 dosage levels with 15 random-bred male rats …
Number of citations: 16 www.sciencedirect.com
C Burnett, R Loehr, J Corbett - Journal of Toxicology and …, 1977 - Taylor & Francis
A dominant lethal mutagenicity study was performed in rats with the following chemicals that may be used to dye hair: 2‐nitro‐p‐phenylenediamine, 4‐nitro‐o‐phenylenediamine, m‐…
Number of citations: 64 www.tandfonline.com
AJ Griffiths - Environmental Health Perspectives, 1979 - ehp.niehs.nih.gov
Various environmental agents have been tested for their ability to produce aneuploid products of meiosis in a Neurospora cross. The cross was between two multiply marked strains …
Number of citations: 40 ehp.niehs.nih.gov
R de Giovanni-Donnelly - Mutation Research Letters, 1981 - Elsevier
(Accepted 8 September 1980) 5 hair-dye components that had previously been reported by Ames et al.(1975a) to be mutagenic for the Salmonella typhimurium frameshift strain TA1538…
Number of citations: 9 www.sciencedirect.com
E Pel, G Bordin, AR Rodriguez - Journal of liquid chromatography & …, 1998 - Taylor & Francis
Among the different methods of changing the color of human hair, oxidative hair dyeing plays an important role. The formulations consist of a broad spectrum of organic compounds …
Number of citations: 18 www.tandfonline.com
C Burnett, EI Goldenthal, SB Harris… - Journal of Toxicology …, 1976 - Taylor & Francis

Twelve hair dye formulations were tested for systemic toxicity by topical application twice weekly for 13 wk to groups of 12 New Zealand white rabbits and for teratologic effects …

Number of citations: 97 www.tandfonline.com
SI Kim, TJ Shin, SM Pyo, JM Moon, M Ree - Polymer, 1999 - Elsevier
Fully rodlike poly(p-phenylene pyromellitimide) (PMDA-PDA) exhibits a high modulus but is considered a useless polymer because of its high brittleness. In this study, the high …
Number of citations: 39 www.sciencedirect.com
AJF Griffiths - Short-Term Tests for Chemical Carcinogens, 1981 - Springer
Research in environmental mutagenesis has traditionally stressed mutagenic agents which cause gene (point) mutations, as opposed to chromosomal mutations. There are good …
Number of citations: 10 link.springer.com
VL Dellarco, KH Mavournin, MD Waters - Mutation Research/Reviews in …, 1986 - Elsevier
The Aneuploidy Data Review Commi.'ttee is composed of 9 working groups on different aneuploidy test systems (Dellarco et al., 1986); the reports of these working groups comprise the …
Number of citations: 63 www.sciencedirect.com

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